
Ethylmercurithiosalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmercurithiosalicylate is an alkylmercury compound and a member of benzoates. It is a conjugate base of an ethylmercurithiosalicylic acid.
Aplicaciones Científicas De Investigación
Blood-Brain Barrier Permeability :
- Ethylmercurithiosalicylate is actively transported across membranes by the L-amino acid transport system, similar to methylmercury compounds. Research has shown that ethylmercury-containing compounds like Thimerosal can cross the blood-brain barrier and accumulate in the brain, converting mostly to highly toxic inorganic mercury compounds (Kern et al., 2019).
Autoimmune Responses :
- Thimerosal can induce systemic autoimmune conditions in genetically susceptible mice, similar to inorganic mercury, although a higher absorbed dose of mercury is required. It is known to cause immunosuppressive effects initially, followed by a strong immunostimulation leading to autoimmunity (Havarinasab et al., 2005).
Gastroprotective Effects :
- Studies have demonstrated that Thimerosal can exert a cytoprotective effect against ulcerogens. It has been found to reduce gastric secretion and acidity in animal models, suggesting a potential gastroprotective effect (Al Moutaery, 2003).
Mitochondrial Dysfunction and Cellular Toxicity :
- Thimerosal exposure has been associated with mitochondrial damage, reduced oxidative-reduction activity, and cell death in human neuronal and fetal cells. This suggests a potential link to pathophysiological findings in autistic disorders (Geier et al., 2009).
Neurotoxicity and HDAC Inhibition :
- Ethylmercurithiosalicylate-induced neurotoxicity in neuroblastoma cells and cortical neurons can be prevented by the HDAC class IIA inhibitor MC1568, indicating a potential therapeutic approach to mitigate its toxic effects (Guida et al., 2016).
Analysis Techniques :
- New methodologies for detecting and analyzing ethylmercurithiosalicylic acid in various products, such as cosmetics, have been developed. Techniques like high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) have been used for this purpose (Wen-feng, 2013).
Propiedades
Nombre del producto |
Ethylmercurithiosalicylate |
|---|---|
Fórmula molecular |
C9H9HgO2S- |
Peso molecular |
381.83 g/mol |
Nombre IUPAC |
(2-carboxylatophenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-2 |
Clave InChI |
HXQVQGWHFRNKMS-UHFFFAOYSA-L |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-] |
SMILES canónico |
CC[Hg]SC1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



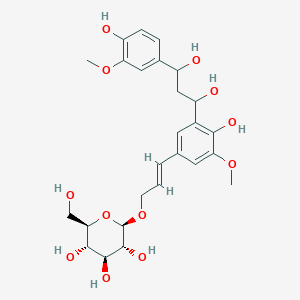

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
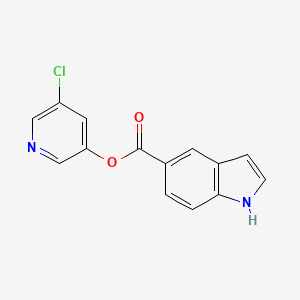
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
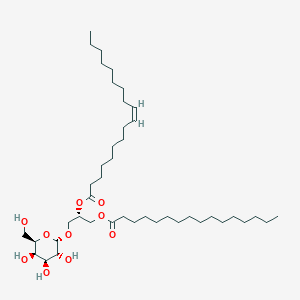
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)
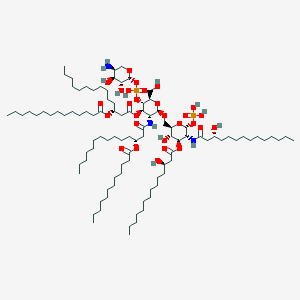
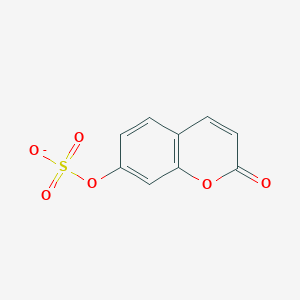
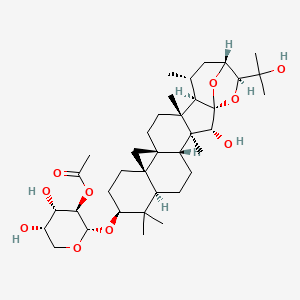

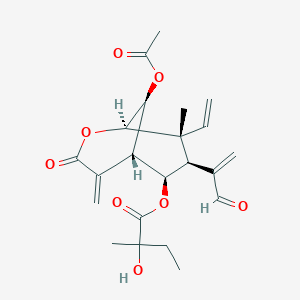
![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)